molecular formula C32H24N8Na2O8S2 B033771 Acid yellow 42 CAS No. 6375-55-9

Acid yellow 42

Cat. No. B033771
CAS RN: 6375-55-9
M. Wt: 758.7 g/mol
InChI Key: ZRYQXQUPWQNYSX-UHFFFAOYSA-L
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Description

Acid Yellow 42, also known as C.I. Acid Yellow 42, is a chemical compound with the molecular formula C32H27N8NaO8S2 . It is a bright yellow powder that is used as a dye .


Synthesis Analysis

The synthesis of Acid Yellow 42 involves the nitration of 2,2’-Disulfo-4,4,diaminobibenzene and coupling with 3-Methyl-1-phenyl-1H-pyrazol-5 (4H)-one . A study has shown that a new catalyst, La/Bi2S3, can be used for the photodegradation of Acid Yellow 42 dye under visible light .


Molecular Structure Analysis

The molecular structure of Acid Yellow 42 is characterized by a double azo class . The molecular weight of Acid Yellow 42 is 758.69 .


Chemical Reactions Analysis

Acid Yellow 42 exhibits certain chemical reactions. For instance, it turns lemon yellow when it meets strong sulfuric acid or strong hydrochloric acid . It also shows a lemon yellow color when its water solution meets a strong sodium hydroxide solution .


Physical And Chemical Properties Analysis

Acid Yellow 42 is a bright yellow powder . It has a density of 1.617 at 20℃ and a water solubility of 17.27g/L at 20℃ . It is also characterized by a molecular weight of 758.69 .

Scientific Research Applications

  • Photodegradation Enhancement : La/Bi2S3 catalysts have been shown to significantly enhance the photodegradation of Acid Yellow 42 dye under visible light. The best degradation efficiency observed was 92.1% with 3% La doping on Bi2S3 (Fenelon et al., 2022).

  • Mineralization in Treatment Processes : The textile dye Acid Yellow 42 can be completely transformed to CO2 depending on specific conditions such as applied current density, Fe(2+) concentration, and solar radiation intensity during the solar photoelectro-Fenton process (Espinoza et al., 2016).

  • Adsorption and Removal : Magnetic nanocomposites prepared by the combustion method effectively remove anionic dyes like Acid Yellow 42 from aqueous solutions, achieving maximum removal efficiencies of 98.54% (Nistor et al., 2021).

  • Decolorization Studies : Studies have investigated the decolorization of Acid Yellow 42 using various processes such as electro-Fenton with boron-doped diamond electrodes and electrocoagulation, highlighting the efficiency of these methods in removing the dye from solutions and their operational parameters (Cruz-González et al., 2010; Daneshvar et al., 2007).

  • Biosorption and Biodegradation : Citrus sinensis biomass has been evaluated for its ability to biosorb reactive azo dyes like acid yellow 42, providing an environmentally friendly and economical solution (Asgher & Bhatti, 2010).

Safety And Hazards

Acid Yellow 42 may cause an allergic skin reaction (H317) according to its safety data sheet . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective clothing, and washing with plenty of water if it comes into contact with the skin .

properties

IUPAC Name

disodium;5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N8O8S2.2Na/c1-19-29(31(41)39(37-19)23-9-5-3-6-10-23)35-33-21-13-15-25(27(17-21)49(43,44)45)26-16-14-22(18-28(26)50(46,47)48)34-36-30-20(2)38-40(32(30)42)24-11-7-4-8-12-24;;/h3-18,29-30H,1-2H3,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYQXQUPWQNYSX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=CC=C5)C)S(=O)(=O)[O-])S(=O)(=O)[O-])C6=CC=CC=C6.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N8Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90881406
Record name C.I. Acid Yellow 42
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90881406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

758.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid yellow 42

CAS RN

6375-55-9
Record name C.I. 22910
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006375559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-2,2'-disulfonic acid, 4,4'-bis[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Yellow 42
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90881406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 4,4'-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-ylazo)-1,1'-biphenyl-2,6'-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.310
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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